Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
CAS No.:
VCID: VC18067729
Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis and PreparationThe synthesis of Methyl 2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves several key steps, although detailed protocols are not widely available. Generally, such compounds are synthesized through reactions that form the triazole ring and attach the cyclopropylamino group to the propanoate backbone. Advanced techniques like continuous flow reactors can enhance yield and purity. Biological Activities and Potential ApplicationsPreliminary studies suggest that Methyl 2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate may exhibit activity against certain pathogens, making it a candidate for further pharmacological exploration. The presence of the triazole ring is particularly noteworthy due to its known antifungal and antibacterial properties. Interaction studies are crucial for understanding how this compound interacts with biological systems, which may include enzyme inhibition or receptor modulation.
Comparison with Similar CompoundsFuture Research DirectionsFurther research is needed to fully elucidate the pharmacological profile of Methyl 2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate. This includes detailed studies on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications. The compound's unique structure suggests it could serve as a valuable lead in medicinal chemistry for developing new therapeutic agents. |
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Product Name | Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate | ||||||
Molecular Formula | C9H14N4O2 | ||||||
Molecular Weight | 210.23 g/mol | ||||||
IUPAC Name | methyl 2-(cyclopropylamino)-3-(1,2,4-triazol-1-yl)propanoate | ||||||
Standard InChI | InChI=1S/C9H14N4O2/c1-15-9(14)8(12-7-2-3-7)4-13-6-10-5-11-13/h5-8,12H,2-4H2,1H3 | ||||||
Standard InChIKey | YJDQVNRGCCJEJW-UHFFFAOYSA-N | ||||||
Canonical SMILES | COC(=O)C(CN1C=NC=N1)NC2CC2 | ||||||
PubChem Compound | 61923774 | ||||||
Last Modified | Aug 10 2024 |
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